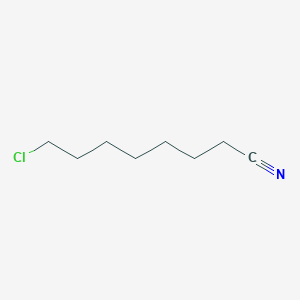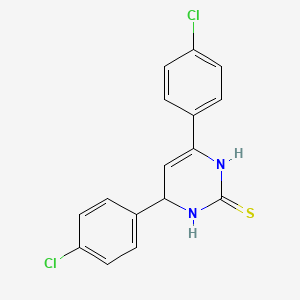
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is a chemical compound with the molecular formula C28H42Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes two silicon atoms each bonded to two phenyl groups and two isopropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane typically involves the reaction of diphenyldichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction proceeds as follows:
Step 1: Diphenyldichlorosilane is reacted with isopropylmagnesium chloride in an inert solvent such as tetrahydrofuran (THF).
Step 2: The reaction mixture is stirred at a low temperature (around -78°C) to ensure the formation of the desired product.
Step 3: The reaction is quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the crude product.
Step 5: The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl or isopropyl groups can be substituted with other organic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other organic molecules, which can influence its reactivity and biological activity. The presence of silicon atoms in the structure allows for unique interactions with biological systems, potentially leading to novel therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenyl-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetraethyl-disilane: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetra(n-butyl)disilane: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties
Propiedades
Número CAS |
65549-79-3 |
|---|---|
Fórmula molecular |
C24H38Si2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
phenyl-[phenyl-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C24H38Si2/c1-19(2)25(20(3)4,23-15-11-9-12-16-23)26(21(5)6,22(7)8)24-17-13-10-14-18-24/h9-22H,1-8H3 |
Clave InChI |
ZEONWMWOYRHUGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=CC=C1)(C(C)C)[Si](C2=CC=CC=C2)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
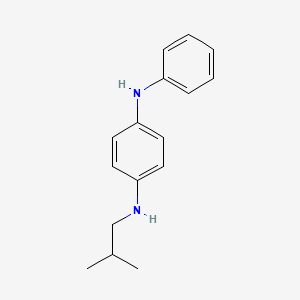
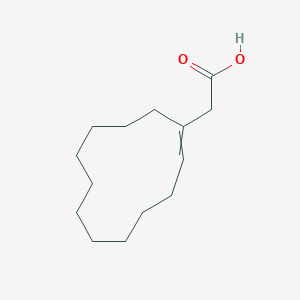
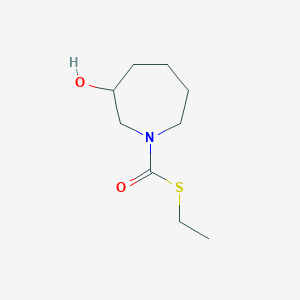

![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
